molecular formula C13H16N2O3 B2438169 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031616-72-4

5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2438169
CAS No.: 1031616-72-4
M. Wt: 248.282
InChI Key: IFEUMOVUNDCURW-UHFFFAOYSA-N
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Description

5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound has a unique structure that includes a methoxyacetyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. Like other benzodiazepines, it likely binds to the benzodiazepine site on the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx, hyperpolarization of neurons, and overall functional inhibition . This action results in its anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar compounds to 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and therapeutic applications . The unique methoxyacetyl group in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(2-methoxyacetyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-7-15(12(16)8-18-2)11-6-4-3-5-10(11)14-13(9)17/h3-6,9H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEUMOVUNDCURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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